molecular formula C10H13NO2 B8404484 4-Hydroxybutyl 3-pyridyl ketone

4-Hydroxybutyl 3-pyridyl ketone

Cat. No.: B8404484
M. Wt: 179.22 g/mol
InChI Key: LOIVMCABKSKMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybutyl 3-pyridyl ketone (4-HPB, HMDB0062402) is an aryl alkyl ketone with the molecular formula $ \text{C}9\text{H}{11}\text{NO}_2 $. Its structure enables hydrogen bonding via the hydroxyl group, influencing solubility and reactivity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-hydroxy-1-pyridin-3-ylpentan-1-one

InChI

InChI=1S/C10H13NO2/c12-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,12H,1-2,5,7H2

InChI Key

LOIVMCABKSKMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-hydroxybutyl 3-pyridyl ketone exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics such as ciprofloxacin and isoniazid .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundM. avium10 µg/mL
Derivative AE. coli5 µg/mL
Derivative BS. aureus15 µg/mL

Neuroprotective Effects

Studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit specific protein kinases has been linked to potential therapeutic strategies for conditions like Alzheimer’s disease .

Case Study: Neuroprotective Effects in Animal Models
In a study involving rodent models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function metrics compared to control groups.

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its unique structure allows for modifications that can enhance the properties of polymers, including thermal stability and mechanical strength .

Table 2: Polymer Properties Enhanced by this compound

Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneIncreased tensile strengthASTM D638
PolycarbonateImproved thermal stabilityTGA

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This property is crucial for developing new therapeutic agents aimed at metabolic disorders.

Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound effectively inhibits certain isoforms of protein kinase C, which are implicated in various signaling pathways related to cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The hydroxybutyl group in 4-HPB enhances hydrophilicity compared to bromophenyl or phenyl analogs.
  • Reactivity: Bromophenyl and cyanoethyl substituents increase electrophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura in ) .
  • Toxicity: Unlike nitrosamine analogs (e.g., NNK), 4-HPB lacks the methylnitrosamino group linked to carcinogenicity in tobacco-specific compounds .

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of potassium tert-butoxide (83.55 g) in tetrahydrofuran (THF) (500 mL) is treated with a mixture of methyl nicotinate (68.5 g) and δ-valerolactone (75.0 g) in THF (125 mL) under nitrogen at 22–32°C. The reaction is maintained for 2 hours, followed by quenching with water (750 mL). The aqueous layer is acidified with concentrated hydrochloric acid (400 mL) and washed with xylene (125 mL) and dichloromethane (250 mL). After basification to pH 8–9 using sodium hydroxide, the product is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield 49.1 g (pale brown solid, m.p. 36–38°C).

Key Parameters:

  • Solvent : Tetrahydrofuran (THF)

  • Base : Potassium tert-butoxide

  • Temperature : 22–32°C (exothermic reaction)

  • Yield : ~70% (based on methyl nicotinate input)

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide base deprotonates δ-valerolactone to generate a cyclic enolate. This intermediate attacks the carbonyl carbon of methyl nicotinate, leading to ring-opening and subsequent ketone formation. The use of THF ensures solubility of both reactants and minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemperature (°C)Yield (%)Purity (%)
Lactone AlkylationMethyl nicotinate, δ-valerolactoneTHF22–3270≥95
Heck Coupling3-Bromopyridine, 3-butene-1,2-diolDMF80–1005090

Advantages of Lactone Alkylation

  • Higher Yield : 70% vs. 50% for Heck coupling.

  • Milder Conditions : Room-temperature reactivity reduces energy costs.

  • Scalability : Demonstrated at >500 mL scale in patent examples.

Challenges in Heck Methodology

  • Isomerization Risk : Requires precise control to avoid undesired regioisomers.

  • Catalyst Cost : Palladium-based catalysts increase production expenses.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Sequential washes with xylene and dichloromethane remove polar and non-polar impurities.

  • Crystallization : The crude product crystallizes upon cooling, yielding a pale brown solid with a melting point of 36–38°C.

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.85 (d, 1H, pyridyl H-2), 8.58 (dd, 1H, pyridyl H-6), 7.40 (m, 1H, pyridyl H-5), 4.10 (t, 2H, -CH₂OH), 2.70 (t, 2H, COCH₂), 1.80 (m, 2H, CH₂CH₂).

  • IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch).

Industrial Applications and Modifications

Large-Scale Production

The lactone alkylation method is favored in industrial settings due to its reproducibility. A 2015 study noted that replacing potassium tert-butoxide with sodium hydride in THF improved reaction kinetics but required stricter moisture control.

Derivatization for Stability

Post-synthesis treatment with methanesulphonyl chloride in THF converts the hydroxyl group to a mesylate, enhancing stability for long-term storage .

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